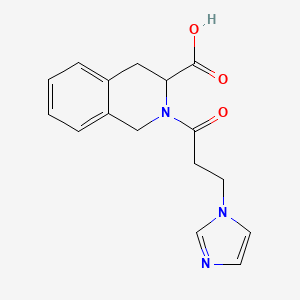
2-(3-imidazol-1-ylpropanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-imidazol-1-ylpropanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid, also known as PHCCC, is a synthetic compound that belongs to the class of isoquinoline carboxylic acids. It is a positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4) and has been extensively studied for its potential therapeutic applications in various neurological disorders.
作用机制
2-(3-imidazol-1-ylpropanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid acts as a positive allosteric modulator of mGluR4, which is a G protein-coupled receptor that is predominantly expressed in the brain. Activation of mGluR4 by 2-(3-imidazol-1-ylpropanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid leads to the inhibition of neurotransmitter release, which in turn reduces the excitability of neurons. This mechanism of action is believed to underlie the therapeutic effects of 2-(3-imidazol-1-ylpropanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid in various neurological disorders.
Biochemical and Physiological Effects:
2-(3-imidazol-1-ylpropanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid has been shown to have a number of biochemical and physiological effects. It increases the activity of mGluR4, which leads to the inhibition of neurotransmitter release. This in turn reduces the excitability of neurons and can improve motor function and reduce the symptoms of Parkinson's disease. 2-(3-imidazol-1-ylpropanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid also has anxiolytic and antipsychotic effects, making it a potential treatment for anxiety and schizophrenia.
实验室实验的优点和局限性
One advantage of 2-(3-imidazol-1-ylpropanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid is that it has a high degree of selectivity for mGluR4, which reduces the risk of off-target effects. However, one limitation of 2-(3-imidazol-1-ylpropanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid is that it has poor solubility in water, which can make it difficult to administer in vivo. Additionally, its pharmacokinetic properties have not been extensively studied, which makes it difficult to determine the optimal dosage and administration route.
未来方向
There are several future directions for research on 2-(3-imidazol-1-ylpropanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid. One area of focus could be on improving its pharmacokinetic properties, such as solubility and bioavailability, to make it more suitable for in vivo administration. Another area of focus could be on exploring its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and epilepsy. Additionally, further studies could be conducted to elucidate the precise mechanism of action of 2-(3-imidazol-1-ylpropanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid and its effects on neural circuits and behavior.
合成方法
2-(3-imidazol-1-ylpropanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid can be synthesized by the reaction of 3-(imidazol-1-yl)propanoic acid with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
科学研究应用
2-(3-imidazol-1-ylpropanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, schizophrenia, and anxiety. It has been shown to improve motor function and reduce the symptoms of Parkinson's disease in animal models. It also has anxiolytic and antipsychotic effects, making it a potential treatment for anxiety and schizophrenia.
属性
IUPAC Name |
2-(3-imidazol-1-ylpropanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-15(5-7-18-8-6-17-11-18)19-10-13-4-2-1-3-12(13)9-14(19)16(21)22/h1-4,6,8,11,14H,5,7,9-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZKLPAFZLNXNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)C(=O)CCN3C=CN=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-butan-2-yl-2-[8-(3-cyclopentylpropanoyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]acetamide](/img/structure/B7469602.png)
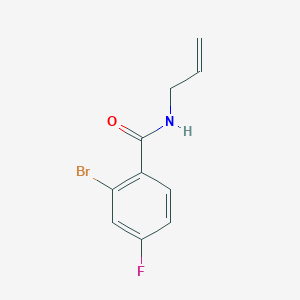
![N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7469607.png)
![4-[[5-(4-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-2-methyl-1,3-thiazole](/img/structure/B7469616.png)
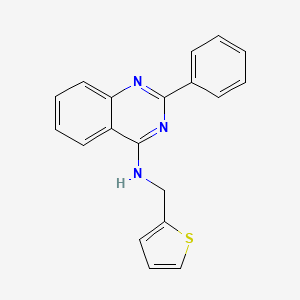
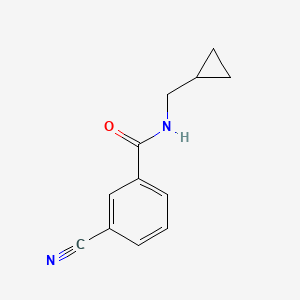
![N-(furan-2-ylmethyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7469627.png)
![4-bromo-N-[2-(diethylamino)ethyl]-2-fluorobenzamide](/img/structure/B7469631.png)
![[2-(2,2-dimethyl-3-oxo-4H-quinoxalin-1-yl)-2-oxoethyl] 1-thiophen-2-ylsulfonylpiperidine-4-carboxylate](/img/structure/B7469634.png)
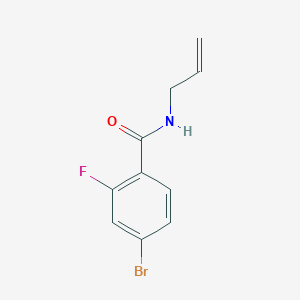
![[2-(1H-indol-3-yl)-2-oxoethyl] 4-oxo-3-propan-2-ylphthalazine-1-carboxylate](/img/structure/B7469666.png)
![[2-[(3-cyano-4,5-diphenylfuran-2-yl)amino]-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7469668.png)
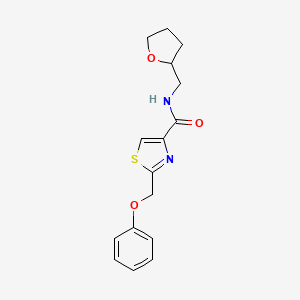
![2-[[2-(4-Methoxyphenyl)chromen-4-ylidene]amino]acetic acid;perchloric acid](/img/structure/B7469679.png)